molecular formula C24H20Cl2N2 B4636337 1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B4636337
M. Wt: 407.3 g/mol
InChI Key: ZINUAKKVYFSQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of substituents: The dichlorophenyl and methylphenyl groups can be introduced through electrophilic aromatic substitution reactions or via cross-coupling reactions such as Suzuki or Heck reactions.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, altering the compound’s properties and reactivity.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to facilitate the desired transformations.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for investigating biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It can be used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can alter cellular pathways and physiological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole include other pyrazole derivatives with different substituents. Some examples are:

    1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)-1H-pyrazole: Similar structure but with fewer methyl groups.

    1-(3,4-Dichlorophenyl)-4-methyl-3,5-diphenyl-1H-pyrazole: Lacks the methyl groups on the phenyl rings.

    1-(3,4-Dichlorophenyl)-4-methyl-3,5-bis(4-chlorophenyl)-1H-pyrazole: Contains additional chlorine atoms on the phenyl rings.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2/c1-15-4-8-18(9-5-15)23-17(3)24(19-10-6-16(2)7-11-19)28(27-23)20-12-13-21(25)22(26)14-20/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINUAKKVYFSQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-(3,4-dichlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.